molecular formula C19H16N4O B5528236 6-methyl-5-(2-methylphenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

6-methyl-5-(2-methylphenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No. B5528236
M. Wt: 316.4 g/mol
InChI Key: DGWDCEZBHWQYBZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidin-4-ones typically involves the reaction of 5-amino-1-phenyl-1H-pyrazolo-4-carboxamide with aromatic aldehydes in the presence of heteropolyacids such as H3PMo12O40 and H14[NaP5W29MoO110], leading to high yields. These methodologies leverage the catalytic properties of heteropolyacids for efficient synthesis (Heravi et al., 2007).

Molecular Structure Analysis

The structure of pyrazolo[3,4-d]pyrimidin-4-ones is characterized by X-ray diffraction and spectroscopic methods including IR, 1H NMR, MS, and elemental analysis or X-ray diffraction crystallography. These compounds often exhibit crystalline forms that facilitate detailed structural analysis, revealing interactions such as hydrogen bonding and arene-arene interactions critical to their stability and reactivity (Wu et al., 2010).

Chemical Reactions and Properties

Pyrazolo[3,4-d]pyrimidin-4-ones undergo various chemical reactions, including aza-Wittig reactions, nucleophilic additions, and annulation reactions, leading to a wide range of derivatives with potential biological activities. These reactions are pivotal for the synthesis of fungicidal and herbicidal compounds (Wang et al., 2004).

Physical Properties Analysis

The physical properties of pyrazolo[3,4-d]pyrimidin-4-ones, including their crystalline structure, are essential for understanding their chemical behavior and potential applications. These compounds exhibit layered structures due to intermolecular hydrogen bonding and arene-arene interactions, which can be analyzed through crystallography (Avasthi et al., 2002).

Chemical Properties Analysis

The chemical properties of pyrazolo[3,4-d]pyrimidin-4-ones, such as reactivity towards different reagents and conditions, are crucial for their application in synthesizing novel compounds. The introduction of various functional groups through reactions like the aza-Wittig reaction enables the development of compounds with targeted biological activities (Luo et al., 2017).

Mechanism of Action

The mechanism of action of pyrazolo[3,4-d]pyrimidines can vary depending on the specific compound and its biological target. Some compounds in this class have shown inhibitory activity against CDK2, a target for cancer treatment .

Safety and Hazards

The safety and hazards of pyrazolo[3,4-d]pyrimidines can vary depending on the specific compound. Some compounds in this class do not have effects as an inhibitor of histamine metabolism, reducing the potential risk of side reactions on metabolism .

Future Directions

The future directions for research on pyrazolo[3,4-d]pyrimidines could involve the development of new therapies. The pyridopyrimidine moiety is present in relevant drugs and has been studied in the development of new therapies .

properties

IUPAC Name

6-methyl-5-(2-methylphenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O/c1-13-8-6-7-11-17(13)22-14(2)21-18-16(19(22)24)12-20-23(18)15-9-4-3-5-10-15/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGWDCEZBHWQYBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=NC3=C(C2=O)C=NN3C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methyl-5-(2-methylphenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

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